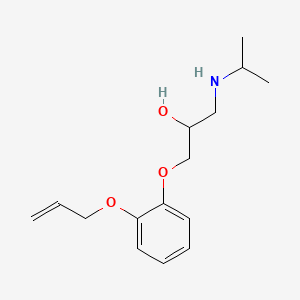
Oxprenolol
Overview
Description
Preparation Methods
Oxprenolol can be synthesized through various methods. One common synthetic route involves the reaction of 1-(2-allyloxyphenoxy)-3-chloropropane with isopropylamine . The reaction conditions typically include the use of a solvent such as ethanol and a temperature range of 50-60°C. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Oxprenolol undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the allyloxy group.
Scientific Research Applications
Oxprenolol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of beta-adrenergic antagonists and their interactions with various receptors.
Biology: this compound is used in research to understand its effects on cellular signaling pathways and its impact on different cell types.
Medicine: It is extensively studied for its therapeutic effects in treating cardiovascular diseases, anxiety, and other conditions.
Industry: This compound is used in the pharmaceutical industry for the development of new beta-blockers and related compounds
Mechanism of Action
Oxprenolol exerts its effects by competing with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . It binds to beta-1 adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of catecholamines like epinephrine and norepinephrine . This leads to a decrease in heart rate, cardiac output, and blood pressure. Additionally, this compound binds to beta-2 adrenergic receptors in bronchiole smooth muscle, causing vasoconstriction . By inhibiting the production of renin in the juxtaglomerular apparatus, this compound reduces the formation of angiotensin II and aldosterone, leading to decreased vasoconstriction and water retention .
Comparison with Similar Compounds
Oxprenolol is often compared with other beta-adrenergic antagonists such as propranolol, atenolol, and metoprolol . Unlike propranolol, this compound has intrinsic sympathomimetic activity, which means it can partially activate beta-adrenergic receptors while blocking them . This property can reduce the risk of severe bradycardia and heart failure compared to propranolol . Atenolol and metoprolol are more hydrophilic than this compound, resulting in fewer central nervous system-related side effects .
Similar Compounds
- Propranolol
- Atenolol
- Metoprolol
- Timolol
- Nadolol
This compound’s unique combination of lipophilicity and intrinsic sympathomimetic activity makes it a valuable compound in both clinical and research settings .
Properties
Key on ui mechanism of action |
Like other beta-adrenergic antagonists, oxprenolol competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites. Like propranolol and timolol, oxprenolol binds at beta(1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine and decreasing heart rate, cardiac output, and systolic and diastolic blood pressure. It also blocks beta-2 adrenergic receptors located in bronchiole smooth muscle, causing vasoconstriction. By binding beta-2 receptors in the juxtaglomerular apparatus, oxprenolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production. Oxprenolol therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively. |
|---|---|
CAS No. |
22972-96-9 |
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
(2S)-1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3/t13-/m0/s1 |
InChI Key |
CEMAWMOMDPGJMB-ZDUSSCGKSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=CC=C1OCC=C)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O |
physical_description |
Solid |
Related CAS |
6452-73-9 (hydrochloride) |
solubility |
6.80e-01 g/L |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














